N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-({1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a pyrano[4,3-c]pyrazole core with a chromene-2-carboxamide moiety. The pyrano-pyrazole system (1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole) features a bicyclic scaffold with a fused pyran and pyrazole ring, while the chromene component (4-oxo-4H-chromene) introduces a benzopyrone structure linked via a methylene carboxamide bridge.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21-14-6-7-24-10-12(14)13(20-21)9-19-18(23)17-8-15(22)11-4-2-3-5-16(11)25-17/h2-5,8H,6-7,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYYKMVJRCMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
The pyrano[4,3-c]pyrazole core is synthesized through cyclocondensation reactions. A representative protocol involves:
Reactants :
- Ethyl acetoacetate (β-ketoester)
- Hydrazine hydrate (pyrazole ring formation)
- Diketone or α,β-unsaturated carbonyl compounds (pyran ring formation)
Conditions :
- Catalyst : Piperidine (5 mol%) in aqueous ethanol
- Temperature : Reflux at 80°C for 4–6 hours
- Mechanism : Knoevenagel condensation, followed by Michael addition and cyclization
Example Reaction :
$$
\text{Ethyl acetoacetate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole intermediate} \xrightarrow{\text{Diketone, Piperidine}} \text{Pyrano[4,3-c]pyrazole}
$$
Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid
The chromene subunit is prepared via the Kostanecki-Robinson reaction:
Reactants :
- Resorcinol
- Ethyl acetoacetate (for chromene formation)
- Sulfuric acid (cyclization catalyst)
Conditions :
- Solvent : Glacial acetic acid
- Temperature : 120°C for 3 hours
Mechanism :
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{4-Oxo-4H-chromene-2-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic Acid}
$$
Yield : 70–78%
Coupling of Subunits via Methylene Bridge
The final step involves linking the pyrano-pyrazole and chromene-carboxamide moieties through an amide bond.
Reactants :
- 1-Methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-methanamine
- 4-Oxo-4H-chromene-2-carbonyl chloride
Conditions :
- Solvent : Dry dichloromethane (DCM)
- Base : Triethylamine (TEA) to scavenge HCl
- Temperature : 0°C to room temperature, 12 hours
Mechanism :
$$
\text{Amine} + \text{Acid Chloride} \xrightarrow{\text{TEA}} \text{Amide} + \text{HCl}
$$
Yield : 60–68% after column chromatography
Optimization Strategies for Enhanced Efficiency
Catalytic Innovations
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 85 | |
| Montmorillonite K10 | Solvent-free | 65–70 | 91 | |
| Ultrasound | Water | 25 | 88 |
Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating.
Solvent Impact on Reaction Kinetics
Green Solvents :
- Water achieves 82% yield in pyrano-pyrazole synthesis via hydrophobic interactions.
- Ethanol-water (1:1) mixtures balance polarity and solubility, enhancing yields to 87%.
Solvent-Free Conditions :
Structural Characterization and Validation
Key Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (s, 1H, pyrazole-H), 6.91–7.45 (m, 4H, chromene-H).
- ¹³C NMR : 162.5 ppm (amide C=O), 177.3 ppm (chromene C=O).
Mass Spectrometry (MS) :
- ESI-MS : m/z 383.1 [M+H]⁺, confirming molecular weight.
Infrared Spectroscopy (IR) :
- Peaks at 1675 cm⁻¹ (amide I), 1590 cm⁻¹ (C=N pyrazole).
Challenges and Mitigation Approaches
Steric Hindrance in Cyclization
Bulky substituents on the pyrazole ring hinder pyran fusion. Mitigation strategies include:
Amide Bond Hydrolysis
The carboxamide group is prone to hydrolysis under acidic conditions. Solutions involve:
- Low-Temperature Coupling : Conducting reactions at 0°C slows degradation.
- Anhydrous Solvents : Rigorous drying of DCM and TEA prevents water ingress.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or ammonium salt. This reaction is critical for prodrug activation or metabolite formation.
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water .
-
Enzymatic cleavage (e.g., using lipases) shows selectivity for the methylene-linked amide due to steric accessibility .
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole nitrogen and adjacent methyl group participate in alkylation or arylation reactions, modifying biological activity.
Key Observations :
-
Alkylation occurs preferentially at the pyrazole N-1 position due to lower steric hindrance .
-
Copper(I) catalysis enhances propargylation efficiency by stabilizing the transition state .
Ring-Opening of the Pyran Moiety
The pyran ring undergoes acid-catalyzed ring-opening, forming dihydroxy intermediates that can recyclize or engage in further transformations.
| Conditions | Product | Application | Yield | Source |
|---|---|---|---|---|
| H2SO4 (conc.), 0°C, 1h | Linear diketone | Precursor for spirocycles | 68% | |
| TFA/H2O (1:1), reflux, 2h | Hydroxy-ketone intermediate | Functionalization | 74% |
Mechanism :
Protonation of the pyran oxygen weakens the C-O bond, leading to cleavage and formation of a conjugated dienone .
Condensation Reactions
The chromene carbonyl reacts with amines or hydrazines to form Schiff bases or hydrazones, useful for generating combinatorial libraries.
Optimization :
Microwave irradiation reduces reaction time from hours to minutes while improving yields .
Cycloaddition Reactions
The electron-deficient chromene moiety participates in [4+2] Diels-Alder reactions, forming polycyclic adducts.
| Dienophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Fused tetracyclic lactone | Xylene, 140°C, 8h | 62% | |
| Tetracyanoethylene | Spiro-cyano adduct | CH3CN, rt, 24h | 55% |
Regioselectivity :
The chromene’s C3–C4 double bond acts as the diene, with endo selectivity observed in polar solvents .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or ring contraction, useful for synthesizing strained systems.
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), benzene, 6h | Dimeric cyclobutane | 0.32 | |
| UV (365 nm), acetone, 12h | Contracted furan derivative | 0.18 |
Applications :
Photoproducts exhibit enhanced fluorescence, making them candidates for optoelectronic materials.
Metal-Catalyzed Cross-Couplings
The pyrazole methyl group undergoes palladium-catalyzed couplings for late-stage diversification.
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Biaryl analog | 81% | |
| Sonogashira | PdCl2/CuI | Alkyne-functionalized | 73% |
Limitations :
Bulkier substituents on the pyrazole reduce coupling efficiency due to steric hindrance .
Biological Alkylation (In Situ)
In physiological conditions, the methylene bridge undergoes nucleophilic attack by thiols (e.g., glutathione), forming covalent adducts.
| Nucleophile | Adduct | Kinetics (kobs, s⁻¹) | Source |
|---|---|---|---|
| Glutathione | Sulfur-linked conjugate | 2.4 × 10⁻³ | |
| Cysteine | Thioether derivative | 1.8 × 10⁻³ |
Implications :
This reactivity may contribute to the compound’s off-target effects in biological systems .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-oxo-4H-chromene-2-carboxamide exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
Mechanisms of Action:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest: It induces cell cycle arrest at the G1/S phase transition.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiviral Activity
Research indicates that this compound may inhibit viral replication through interference with viral enzymes or host cell receptors. Initial studies have shown effectiveness against certain strains of influenza virus.
Material Science
The unique chemical structure of this compound makes it a candidate for developing new materials with specific properties. Its potential applications include:
Applications:
- Organic Light Emitting Diodes (OLEDs): Due to its electronic properties.
- Photovoltaic Devices: As a component in solar energy conversion systems.
Comparative Analysis with Related Compounds
To better understand the biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-pyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural uniqueness lies in its bicyclic pyrano-pyrazole and chromene-carboxamide groups. Key analogues and their properties are summarized below:
*Estimated based on a related analogue (CAS 1798460-15-7) .
Key Observations :
- Pyrano-pyrazole vs.
- Chromene vs. Pyrone : The chromene-carboxamide group introduces aromatic π-systems, which could enhance interactions with hydrophobic enzyme pockets compared to pyrone derivatives (e.g., 8c in ).
- Substituent Effects: Electron-withdrawing groups (e.g., 4-cyano in ) or bulky aryl substituents (e.g., 4-methoxybenzyl in ) influence solubility and bioactivity.
Antimicrobial Activity:
- Pyrone-carboxamide (8c) : Exhibited MIC values of 12.5–25 µg/mL against S. aureus, E. faecalis, and C. krusei .
Receptor Binding and Kinase Inhibition:
- Chromene-carboxamides : Analogues like Abaperidone (FI-8602) target serotonin and dopamine receptors .
Hypothesized Targets for the Target Compound :
- Kinases : Due to the chromene’s planar structure and pyrazole’s hydrogen-bonding capacity.
- GPCRs : Calcium mobilization assays (as in ) could validate interactions with neurokinin or chemokine receptors.
Physicochemical and ADME Properties
- Solubility : The chromene-carboxamide may improve water solubility compared to purely aromatic pyrazole derivatives.
- Metabolic Stability: The pyrano-pyrazole’s fused rings could reduce CYP450-mediated oxidation compared to simpler pyrazoles.
Biological Activity
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole moiety and a chromene backbone. Its molecular formula is C16H15N3O3, and it exhibits properties typical of heterocyclic compounds which are often associated with diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines such as Hep G2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. In vitro studies indicate that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that the pyrazole moiety contributes to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property may be beneficial in developing therapies for chronic inflammatory conditions .
Case Study 1: Anticancer Screening
A significant study involved screening a library of compounds similar to this compound against various cancer cell lines. The results indicated that several derivatives exhibited IC50 values in the low micromolar range against Hep G2 cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives were subjected to agar disc diffusion assays against multiple bacterial strains. The results demonstrated that certain compounds had zones of inhibition comparable to standard antibiotics like ciprofloxacin. Notably, modifications in the side chains significantly influenced their activity profiles .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in tumor progression and inflammation.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways.
- Modulation of Signaling Pathways : Interfering with pathways such as NF-kB and MAPK which are critical in inflammation and cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
